molecular formula C19H14 B138361 6-Methylchrysene CAS No. 1705-85-7

6-Methylchrysene

Cat. No.: B138361
CAS No.: 1705-85-7
M. Wt: 242.3 g/mol
InChI Key: ASVDRLYVNFOSCI-UHFFFAOYSA-N
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Description

6-Methylchrysene is an organic compound with the molecular formula C₁₉H₁₄. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH), with a methyl group attached at the sixth position. This compound is of significant interest due to its presence in environmental pollutants and its potential carcinogenic properties .

Biochemical Analysis

Biochemical Properties

6-Methylchrysene interacts with various enzymes, proteins, and other biomolecules. It is metabolized by human cytochrome P450 (P450) enzymes, specifically P450s 1A1, 1A2, and 2C10 . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular signaling pathways and affecting gene expression . For instance, it can form stable DNA adducts, which may lead to mutations affecting genes such as Ras and p53 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It forms adducts with DNA, which can lead to mutations during the DNA replication cycle . Additionally, it can inhibit or activate enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that it forms stable DNA adducts, which can lead to long-term effects on cellular function . Information on its stability and degradation is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by P450 enzymes, leading to the formation of various metabolites . These metabolites can interact with other enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

Given its interactions with DNA and enzymes such as P450s, it is likely to be found in the nucleus and the endoplasmic reticulum, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylchrysene can be synthesized through various methods, including photochemical cyclization and metathesis reactionsThis method yields this compound in high purity and good yield .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and potential health hazards. it can be produced on a smaller scale for research purposes using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6-Methylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) is commonly used under acidic conditions.

    Substitution: Various electrophiles can be used under appropriate conditions to achieve substitution on the aromatic rings.

Major Products

    Oxidation: Chrysenecarboxylic acids.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Toxicological Research

6-Methylchrysene has been extensively studied for its carcinogenic potential. It is classified as a weak carcinogen compared to its structural analog, 5-methylchrysene (5-MeC), which is a strong carcinogen. Research has focused on its metabolic activation and the formation of reactive metabolites that can lead to DNA damage.

Key Studies

  • Comparative Metabolism : A study compared the metabolic activation of 6-MeC in mouse skin with that of 5-MeC. It was found that while both compounds undergo metabolic activation, the presence of a bay region methyl group in 5-MeC significantly enhances its tumorigenicity compared to 6-MeC .
  • Human Cytochrome P450 Enzymes : Research has demonstrated that human hepatic cytochrome P450 enzymes play a crucial role in the metabolism of both 5-MeC and 6-MeC. Specifically, enzymes CYP1A1 and CYP1A2 were identified as key catalysts in forming metabolites from these compounds .

Environmental Applications

This compound is also relevant in environmental studies, particularly concerning air quality and pollution from tobacco smoke and incense burning. Its presence as a constituent in tobacco smoke raises concerns regarding exposure to carcinogenic PAHs.

Case Study

  • Incense Burning : A study highlighted that heavy incense burning in temples increases exposure to airborne particulate matter containing carcinogenic PAHs, including this compound. This research emphasizes the need for monitoring PAH levels in environments where incense is frequently burned .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for testing and calibration purposes due to its defined chemical properties. It is utilized in various analytical methods to quantify PAHs in environmental samples.

Reference Standards

  • Certified Reference Material : this compound is available as a certified reference material for use in laboratories focusing on environmental analysis and toxicology .

Data Summary Table

Application AreaDescriptionKey Findings/References
Toxicological ResearchStudy of carcinogenic properties and metabolic pathwaysComparative studies with 5-MeC
Environmental ScienceAssessment of PAH exposure from incense burningIncreased exposure risk from airborne PMs
Analytical ChemistryUse as a reference standard for PAH quantificationAvailable as certified reference material

Comparison with Similar Compounds

6-Methylchrysene is one of several methylated derivatives of chrysene. Other similar compounds include 1-Methylchrysene, 2-Methylchrysene, 3-Methylchrysene, 4-Methylchrysene, and 5-Methylchrysene. Among these, 5-Methylchrysene is noted for its higher carcinogenic potential compared to the others . The uniqueness of this compound lies in its specific position of methyl substitution, which influences its chemical reactivity and biological effects.

Biological Activity

6-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its biological activity, particularly its potential carcinogenic properties. As a derivative of chrysene, it is characterized by the presence of a methyl group at the 6-position. This compound has been studied for its metabolic activation, mutagenicity, and interactions with DNA, which are crucial for understanding its role in carcinogenesis.

Carcinogenic Potential

This compound is classified as a weak carcinogen compared to its structural analog, 5-methylchrysene. Research indicates that it exhibits lower tumorigenic activity in mouse skin models. The primary metabolite formed in vivo is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol), which is a precursor to more reactive forms capable of forming DNA adducts. However, the efficiency of DNA adduct formation from this compound is significantly lower than that from 5-methylchrysene, suggesting that the unique structural features of 5-methylchrysene contribute to its higher carcinogenicity .

Metabolic Activation and DNA Interaction

The metabolic pathways of this compound involve conversion to various dihydrodiols and phenolic metabolites. These metabolites have been shown to interact with DNA, leading to the formation of adducts. A comparative study revealed that while both 5-methylchrysene and this compound form similar types of DNA adducts, the quantity and reactivity differ markedly; specifically, the formation of dihydrodiol epoxide-type adducts from this compound was found to be about 1/20th that of its more potent counterpart .

Mutagenicity Studies

In mutagenicity assays using Salmonella typhimurium TA100, the enantiomers of diol epoxides derived from both methylchrysenes were evaluated for their mutagenic potential. The results indicated that the presence of a methyl group in the same bay region as an epoxide significantly enhances mutagenicity. The R,S,S,R enantiomer of anti-5-MeC-1,2-diol-3,4-epoxide exhibited the highest mutagenic activity among tested compounds, while 6-MeC-1,2-diol-3,4-epoxide showed considerably lower activity .

Comparative Analysis with Related Compounds

CompoundTumorigenicityMajor MetaboliteDNA Adduct Formation
This compound Weaktrans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol)Low (1/20 of 5-MeC)
5-Methylchrysene Strongtrans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol)High

Study on Metabolic Activation

A significant study compared the metabolic activation pathways in mouse skin for both this compound and 5-methylchrysene. It was found that although both compounds undergo similar metabolic transformations into dihydrodiols and tetraols, the overall tumor initiation potential was markedly different. The study concluded that structural differences in the bay region significantly influence their biological activities .

Research on DNA Adduct Formation

Another investigation focused on the reactivity of various diol epoxides with DNA bases. This research highlighted that while both methylchrysenes form DNA adducts upon metabolic activation, the specific configurations and positions of substituents play critical roles in determining their mutagenic potential. The findings suggested that dGuo adducts formed from these compounds are crucial indicators of their biological activity .

Properties

IUPAC Name

6-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVDRLYVNFOSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074814
Record name 6-Methylchrysene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705-85-7, 41637-90-5
Record name 6-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-Methylchrysene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, methyl-
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Record name 6-Methylchrysene
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Record name 6-methylchrysene
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Record name 6-METHYLCHRYSENE
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Synthesis routes and methods

Procedure details

A mixture of palladium on carbon (10%, 5.0 g) and 6-methyl-7,8,9,10-tetrahydro-chrysene (64.0 g, 0.24 mol) in triglyme (290 mL) was heated at 210° C. under a slow nitrogen stream. The progress of the reaction was monitored by NMR analysis that showed the reaction was 72% complete after 4 hours. The heating was discontinued after 18 hours when essentially all of the starting material had been consumed. The mixture was cooled to 100° C. and filtered to remove the catalyst. The solution was then cooled further to 0° C., and filtered to give 42.9 g (68% yield) of 6-methylchrysene. The filtrate was diluted with water (300 mL) and filtered to give an additional 15.5 g (93% combined yield) of 6-methylchrysene. 1H NMR (CDCl3) 2.86 (s, 3 H), 7.6 (m, 4 H), 7.9 (m, 2 H), 8.1 (m, 1 H), 8.55 (s, 1 H), 8.65 (m, 1 H), 8.8 (m, 2 H).
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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